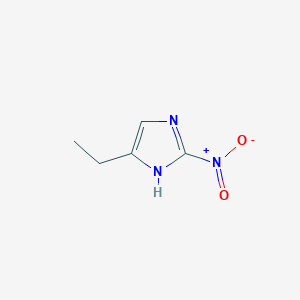

![molecular formula C12H16Cl2N4O2S B13816471 2-[4-Methyl-3-[(2-methyl-4-nitrosopyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13816471.png)

2-[4-Methyl-3-[(2-methyl-4-nitrosopyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxythiamine Hydrochloride is a thiamine antimetabolite, known for its role as a transketolase inhibitor. It is chemically described as 5-(2-Hydroxyethyl)-3-(4-hydroxy-2-methyl-5-pyrimidinylmethyl)-4-methylthiazolium chloride hydrochloride . This compound is primarily used in scientific research due to its ability to inhibit thiamine-dependent enzymes, making it a valuable tool in studying metabolic pathways and cancer mechanisms .

Vorbereitungsmethoden

Oxythiamine Hydrochloride can be synthesized through various methods. One efficient method involves refluxing the substrate with 5N hydrochloric acid for six hours, yielding the compound in approximately 80% . This method ensures the production of Oxythiamine Hydrochloride with minimal contamination from thiamine. Industrial production methods typically involve similar synthetic routes but are scaled up to meet research and commercial demands .

Analyse Chemischer Reaktionen

Oxythiamine Hydrochloride undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are less common for Oxythiamine Hydrochloride due to its stable structure.

Substitution Reactions: These are more prevalent, especially in the presence of strong acids or bases.

Common Reagents and Conditions: Hydrochloric acid is frequently used in the synthesis and reactions involving Oxythiamine Hydrochloride.

Major Products: The primary product of these reactions is Oxythiamine Pyrophosphate, a potent transketolase inhibitor.

Wissenschaftliche Forschungsanwendungen

Oxythiamine Hydrochloride has a wide range of applications in scientific research:

Medicine: Employed to study anti-metastatic mechanisms, particularly those involving metalloproteinases.

Industry: Utilized in the synthesis of various thiamine derivatives and analogs for research purposes.

Wirkmechanismus

Oxythiamine Hydrochloride exerts its effects by inhibiting transketolase, an enzyme that controls the nonoxidative branch of the pentose phosphate pathway . This inhibition disrupts the synthesis of ribose, a crucial component for RNA and DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s molecular targets include transketolase and other thiamine-dependent enzymes, making it a valuable tool in cancer research .

Vergleich Mit ähnlichen Verbindungen

Oxythiamine Hydrochloride is unique among thiamine antimetabolites due to its potent transketolase inhibition. Similar compounds include:

Amprolium: Used in the treatment of coccidiosis.

Pyrithiamine: Extensively studied as a cytostatic agent in cancer and fungal infection treatments.

3-Deazathiamine: Another thiamine antimetabolite with similar inhibitory effects on thiamine-dependent enzymes.

These compounds share a common mechanism of action but differ in their specific applications and potency, highlighting the unique properties of Oxythiamine Hydrochloride in scientific research .

Eigenschaften

Molekularformel |

C12H16Cl2N4O2S |

|---|---|

Molekulargewicht |

351.3 g/mol |

IUPAC-Name |

2-[4-methyl-3-[(2-methyl-4-nitrosopyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride |

InChI |

InChI=1S/C12H15N4O2S.2ClH/c1-8-11(3-4-17)19-7-16(8)6-10-5-13-9(2)14-12(10)15-18;;/h5,7,17H,3-4,6H2,1-2H3;2*1H/q+1;;/p-1 |

InChI-Schlüssel |

BNURZUBKXXZBQE-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N=O)C)CCO.Cl.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid](/img/structure/B13816425.png)

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B13816443.png)